tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate
Description
tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate is a chiral piperazine derivative characterized by a methanesulfonyl-substituted ethyl group at the 2-position of the piperazine ring, with a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in medicinal chemistry due to the versatility of piperazine scaffolds in drug design, particularly for modulating pharmacokinetic properties or serving as intermediates in synthesizing bioactive molecules. The (2S) stereochemistry and methanesulfonyl moiety may influence its electronic profile, solubility, and interactions with biological targets .
Properties
CAS No. |
740806-59-1 |
|---|---|
Molecular Formula |
C12H24N2O4S |
Molecular Weight |
292.40 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(2-methylsulfonylethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)14-7-6-13-9-10(14)5-8-19(4,16)17/h10,13H,5-9H2,1-4H3/t10-/m0/s1 |
InChI Key |
POMYUAYJVUYHNP-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1CCS(=O)(=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CCS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate
General Synthetic Strategy
The synthesis of this compound typically involves:
- Protection of the piperazine nitrogen with a tert-butyl carbamate (Boc) group.
- Introduction of the 2-(methanesulfonyl)ethyl side chain through sulfonylation or alkylation reactions.
- Purification by chromatographic methods to isolate the desired stereoisomer.
This approach leverages the Boc group to protect the piperazine nitrogen during functionalization, ensuring selective reactions on the side chain.
Stepwise Synthesis
Starting Material Preparation: Boc-Protected Piperazine
The initial step involves the preparation or procurement of (2S)-piperazine-1-carboxylate tert-butyl ester (Boc-piperazine), which serves as the backbone for further functionalization.
- Commercially available or synthesized via reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
- The Boc group protects the nitrogen atoms and provides solubility and stability during subsequent reactions.
Introduction of the 2-(Methanesulfonyl)ethyl Side Chain
Two main synthetic routes are reported for installing the 2-(methanesulfonyl)ethyl substituent on the piperazine ring:
Route A: Sulfonylation of 2-(2-hydroxyethyl)piperazine derivative
- Starting from Boc-protected piperazine, the 2-(2-hydroxyethyl) side chain is introduced via alkylation with a suitable haloalkyl alcohol.
- The hydroxyl group is then converted to the methanesulfonyl (mesyl) group by reaction with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine.
- Typical conditions: low temperature (0–5 °C), inert atmosphere, and organic solvents like dichloromethane or tetrahydrofuran.
- The reaction is monitored by TLC and purified by column chromatography.
Route B: Direct alkylation with methanesulfonyl-containing alkyl halide
- Boc-protected piperazine is alkylated with 2-(methanesulfonyl)ethyl bromide or chloride.
- The reaction is carried out under basic conditions, often using potassium carbonate (K2CO3) as base in solvents such as acetonitrile or DMF.
- The reaction mixture is stirred at room temperature or slightly elevated temperature to promote substitution.
- Purification is achieved by silica gel chromatography.
Representative Reaction Conditions and Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection of piperazine | Piperazine + Boc2O, base (e.g., triethylamine), DCM | >90 | Standard procedure to obtain Boc-piperazine |
| Alkylation with haloalkyl | Boc-piperazine + 2-bromoethanol, K2CO3, MeCN, RT | 70–85 | Introduces 2-(2-hydroxyethyl) side chain |
| Mesylation of hydroxyl group | 2-(2-hydroxyethyl) intermediate + MsCl, Et3N, 0–5 °C | 80–90 | Converts hydroxyl to methanesulfonyl group |
| Direct alkylation alternative | Boc-piperazine + 2-(methanesulfonyl)ethyl bromide, K2CO3, MeCN, RT | 60–75 | One-step introduction of side chain |
| Purification | Silica gel column chromatography | — | Eluent: gradient of ethyl acetate/hexane or dichloromethane/methanol |
Purification and Characterization
- Purification is typically performed by silica gel column chromatography.
- Analytical techniques used to confirm structure and purity include:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR).
- High-Resolution Mass Spectrometry (HRMS).
- Melting point determination.
- The stereochemistry at the 2-position (S-configuration) is maintained by starting from chiral precursors or resolved intermediates.
Research Discoveries and Advances
Sulfonylation Reactions in Piperazine Derivatives
Recent literature emphasizes the efficiency of sulfonylation using methanesulfonyl chloride for introducing the mesyl group on piperazine derivatives with high regioselectivity and yields. The use of Boc protection is critical to prevent side reactions on the piperazine nitrogens and to facilitate purification.
Alternative Synthetic Routes
- Some patents describe the use of sulfonyl chlorides with protected piperazines to directly generate sulfonylated intermediates, which can then be further functionalized.
- The direct alkylation method with methanesulfonyl-containing alkyl halides offers a more straightforward synthesis but may require careful control of reaction conditions to minimize side reactions.
Summary Table of Preparation Routes
| Route | Starting Material | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Route A: Hydroxyethyl + Mesylation | Boc-piperazine + 2-bromoethanol | Methanesulfonyl chloride, Et3N | High regioselectivity; stepwise control | Multi-step; requires intermediate purification |
| Route B: Direct Alkylation | Boc-piperazine + 2-(methanesulfonyl)ethyl bromide | K2CO3, MeCN | One-step; simpler | Lower yield; possible side reactions |
Chemical Reactions Analysis
Types of Reactions
(S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group, yielding a simpler piperazine derivative.
Substitution: The BOC protecting group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are employed to remove the BOC group.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Deprotected piperazine derivatives.
Substitution: Functionalized piperazine compounds.
Scientific Research Applications
Enzymatic Modulation
Research indicates that tert-butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate can interact with various biological targets, including enzymes and receptors. This interaction is crucial for modulating biological processes, which is significant for drug discovery and development. The presence of the methanesulfonyl group enhances its binding affinity to these targets, potentially leading to therapeutic applications in treating diseases related to these molecular interactions.
Therapeutic Potential
The compound's ability to influence enzymatic activity makes it a candidate for developing drugs aimed at specific diseases. For instance, studies have shown that similar piperazine derivatives exhibit anti-inflammatory and analgesic properties, suggesting that this compound could have comparable effects.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of related compounds:
- Anti-inflammatory Studies : Research on piperazine derivatives has shown promising results in reducing inflammation markers in animal models, indicating potential applications in treating chronic inflammatory diseases.
- Receptor Binding Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit high binding affinity for specific receptors involved in pain modulation.
These findings underscore the importance of continuing research into this class of compounds to uncover new therapeutic avenues .
Mechanism of Action
The mechanism of action of (S)-1-BOC-2-METHYLSULFONYLETHYL-PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the BOC and methylsulfonyl groups can influence the compound’s binding affinity and selectivity. The piperazine ring serves as a scaffold that can be modified to enhance the compound’s biological activity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Piperazine derivatives often differ in substituents at the 2- or 4-positions, which significantly alter their physicochemical and biological properties. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The methanesulfonyl group in the target compound increases polarity and acidity of adjacent protons, unlike alkyl substituents (e.g., isobutyl in ), which enhance lipophilicity.
- Stereochemistry : The (2S) configuration in the target compound and (S)-tert-Butyl 2-isobutylpiperazine-1-carboxylate introduces chirality, critical for enantioselective interactions in drug-receptor binding.
- Functional Group Reactivity: The diazoacetyl group in enables cycloaddition reactions, whereas the methylamino group in offers nucleophilic reactivity.
Physicochemical Properties
- Solubility : The methanesulfonyl group in the target compound improves aqueous solubility compared to hydrophobic analogues like the isobutyl derivative .
- Basicity: Piperazine’s basicity (pKa ~9.8) is reduced by electron-withdrawing groups (e.g., sulfonyl) but enhanced by electron-donating groups (e.g., methylamino in ).
- Crystallinity : Crystallographic data for tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate reveals a planar diazo group, while steric bulk in 3,5-dimethyl derivatives disrupts crystal packing.
Biological Activity
tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate, with the molecular formula C12H24N2O4S and a molecular weight of 292.40 g/mol, is a compound belonging to the piperazine family. Its unique structure includes a tert-butyl protecting group, a methanesulfonyl group, and a piperazine ring, which contribute to its significant biological activity. This compound has garnered attention in pharmaceutical research due to its potential interactions with various biological targets.
- Molecular Formula : C12H24N2O4S
- Molecular Weight : 292.40 g/mol
- CAS Number : 740806-59-1
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methanesulfonyl group enhances its binding affinity, allowing it to modulate various biological processes effectively. Research indicates that this compound can act as a modulator of enzymatic activity, which is crucial for its effectiveness in therapeutic applications.
Biological Activity Profile
1. Enzyme Interaction
Studies have shown that this compound interacts with several enzymes, influencing their activity. The presence of functional groups in its structure plays a significant role in determining its binding affinity and selectivity towards these enzymes.
2. Therapeutic Applications
The compound has potential therapeutic applications in treating diseases linked to the molecular targets it interacts with. Its ability to modulate enzymatic activity suggests that it may be beneficial in drug discovery and development.
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate | C13H25ClN2O2 | Contains chlorine substituent enhancing reactivity |
| tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate | C13H25NO5S | Features a methanesulfonoxy group affecting solubility |
| tert-Butyl (2S)-2-(methylcarbamoyl)piperazine-1-carboxylate | C11H22ClN3O3 | Incorporates a carbamoyl group influencing biological activity |
Case Studies and Research Findings
Recent studies have explored the biological activities of related piperazine derivatives, highlighting their potential in various therapeutic areas:
- Anticonvulsant Activity : A study on thiazole-integrated piperazine compounds demonstrated significant anticonvulsant properties, suggesting the potential for similar activities in related structures like this compound .
- Antitumor Properties : Research has indicated that piperazine derivatives exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that specific modifications can enhance their anticancer efficacy .
- G Protein-Biased Agonism : Investigations into D2 dopamine receptor agonists have shown that modifications similar to those in this compound can lead to biased signaling pathways, which may be beneficial for developing drugs with fewer side effects .
Q & A
Q. What advanced techniques characterize solid-state properties for formulation studies?
- Methodological Answer :
- PXRD : Powder X-ray diffraction identifies polymorphic forms .
- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis assess thermal stability (e.g., decomposition above 200°C) .
- BET Analysis : Measures surface area and porosity for nanoparticle formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
